

Unveiling Hemoglobin Tianshui: A Technical Overview of its Discovery and Characterization

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Compound of Interest

Compound Name: *hemoglobin Tianshui*

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This technical guide provides an in-depth overview of the discovery and characteristics of Hemoglobin (Hb) Tianshui, a rare variant of the β -globin chain. The genetic mutation, designated as $[\beta 39(C5)Glu \rightarrow Arg]$; HBB: c.119A > G, results in a structurally altered hemoglobin molecule. This document collates available data, outlines the experimental methodologies employed in its identification, and presents visual representations of the scientific processes involved.

Introduction to Hemoglobin Tianshui

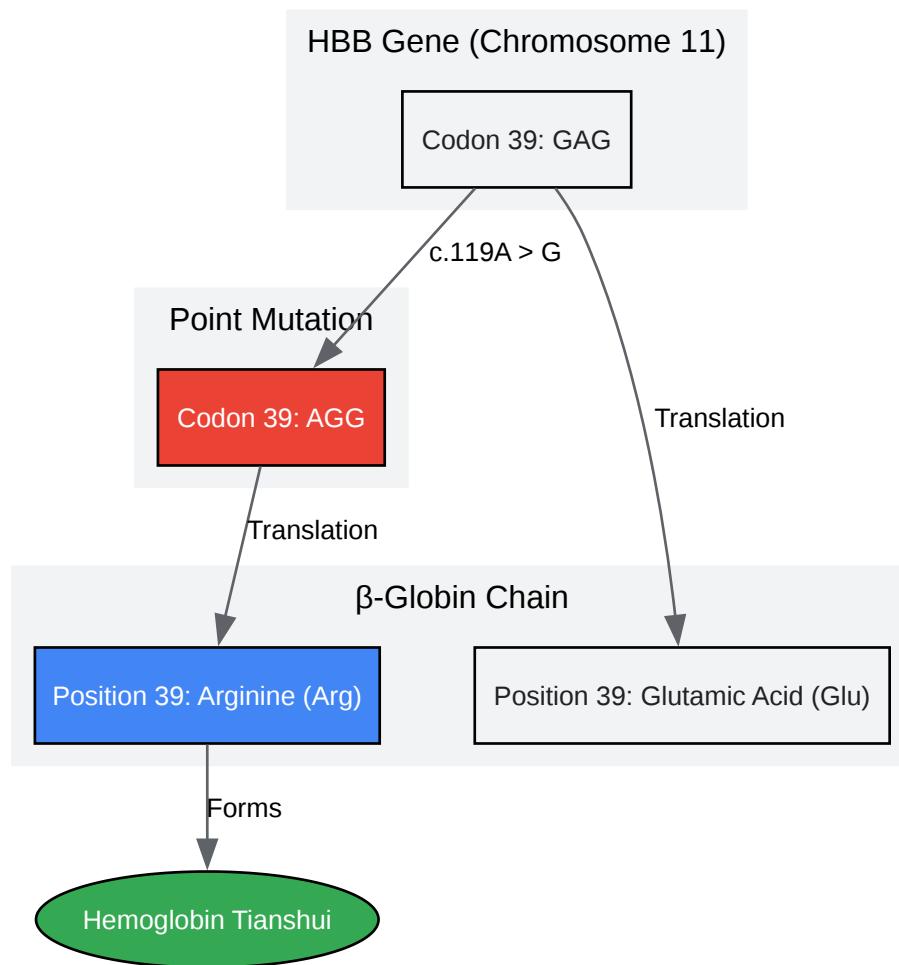
Hemoglobin Tianshui is a rare, fast-moving hemoglobin variant. Its discovery originated from routine hematological screenings that identified an abnormal hemoglobin band. Subsequent analysis pinpointed a missense mutation in the β -globin gene. The substitution of glutamic acid with arginine at position 39 of the β -globin chain alters the protein's overall charge, leading to its characteristic electrophoretic mobility. Clinically, Hb Tianshui has been noted to cause a false elevation in HbA2 levels during cation exchange high-performance liquid chromatography (HPLC) analysis, a crucial diagnostic consideration.

Genetic Basis of Hemoglobin Tianshui

The molecular foundation of **Hemoglobin Tianshui** lies in a single-point mutation within the HBB gene, located on chromosome 11. Specifically, at codon 39, a substitution of adenine for

guanine (c.119A > G) in the DNA sequence leads to the replacement of the amino acid glutamic acid (Glu) with arginine (Arg).

Genetic Basis of Hb Tianshui



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Genetic mutation leading to Hb Tianshui.

Quantitative Data

The following table summarizes the hematological and biochemical data from a reported case of an individual with **Hemoglobin Tianshui**. It is important to note that this data is from a

subsequent report and not the original discovery publication.

Parameter	Value	Normal Range
Hematological Parameters		
Hemoglobin (Hb)	13.5 g/dL	13.5-17.5 g/dL (Male)
Red Blood Cell Count (RBC)	4.5 x 10 ¹² /L	4.5-5.9 x 10 ¹² /L (Male)
Hematocrit (Hct)	40%	41-53% (Male)
Mean Corpuscular Volume (MCV)	88 fL	80-100 fL
Mean Corpuscular Hemoglobin (MCH)	30 pg	27-33 pg
Mean Corpuscular Hemoglobin Concentration (MCHC)	34 g/dL	32-36 g/dL
Hemoglobin Fractions (by HPLC)		
HbA	45.2%	95.5-98.0%
HbA2	4.8% (falsely elevated)	2.0-3.5%
HbF	0.8%	< 2.0%
Hb Tianshui	49.2%	Not Applicable

Experimental Protocols

The identification and characterization of a novel hemoglobin variant like Hb Tianshui involves a multi-step analytical approach. The following sections detail the likely methodologies employed.

Cellulose Acetate Membrane Electrophoresis

This technique serves as an initial screening method to separate hemoglobin variants based on their net electrical charge at an alkaline pH.

- Principle: At a pH of 8.4-8.6, hemoglobin is negatively charged and migrates towards the anode. Amino acid substitutions can alter the protein's charge, leading to different migration patterns compared to normal hemoglobin (HbA).
- Sample Preparation: Whole blood is collected in an EDTA tube. Red blood cells are washed with saline and then lysed with a hemolyzing agent to release hemoglobin.
- Electrophoresis: The hemolysate is applied to a cellulose acetate membrane saturated with a Tris-EDTA-Borate (TEB) buffer (pH 8.4). The membrane is placed in an electrophoresis chamber, and a constant voltage is applied.
- Visualization: After electrophoresis, the membrane is stained with a protein-specific stain, such as Ponceau S, to visualize the separated hemoglobin bands. The migration pattern of the unknown variant is compared to that of known hemoglobin controls (e.g., HbA, HbF, HbS, HbC).

Globin Chain Analysis

To determine which globin chain (α or β) contains the mutation, globin chains are separated by electrophoresis.

- Principle: Globin chains are separated based on their size and charge in a polyacrylamide gel containing urea and Triton X-100. Urea denatures the globin chains, while Triton X-100, a non-ionic detergent, binds to the chains and imparts a charge, allowing for separation.
- Procedure: The hemolysate is treated to remove the heme group. The resulting globin chains are then subjected to electrophoresis on a Urea-Triton-Polyacrylamide gel. The separated α and β (and any variant) chains are visualized by staining.

High-Performance Liquid Chromatography (HPLC)

Cation-exchange HPLC is a highly sensitive and quantitative method for separating and quantifying different hemoglobin fractions.

- Principle: A hemolysate sample is injected into a column packed with a cation-exchange stationary phase. A gradient of increasing salt concentration is used to elute the different

hemoglobins based on their affinity for the stationary phase. More positively charged hemoglobins bind more tightly and elute later.

- Instrumentation: A standard HPLC system equipped with a cation-exchange column and a UV-Vis detector (typically set at 415 nm for heme absorbance) is used.
- Data Analysis: The retention time and peak area of each hemoglobin fraction are recorded. The percentage of each fraction is calculated from the peak areas. In the case of Hb Tianshui, it co-elutes with or near HbA2, leading to a falsely elevated HbA2 reading.[\[1\]](#)

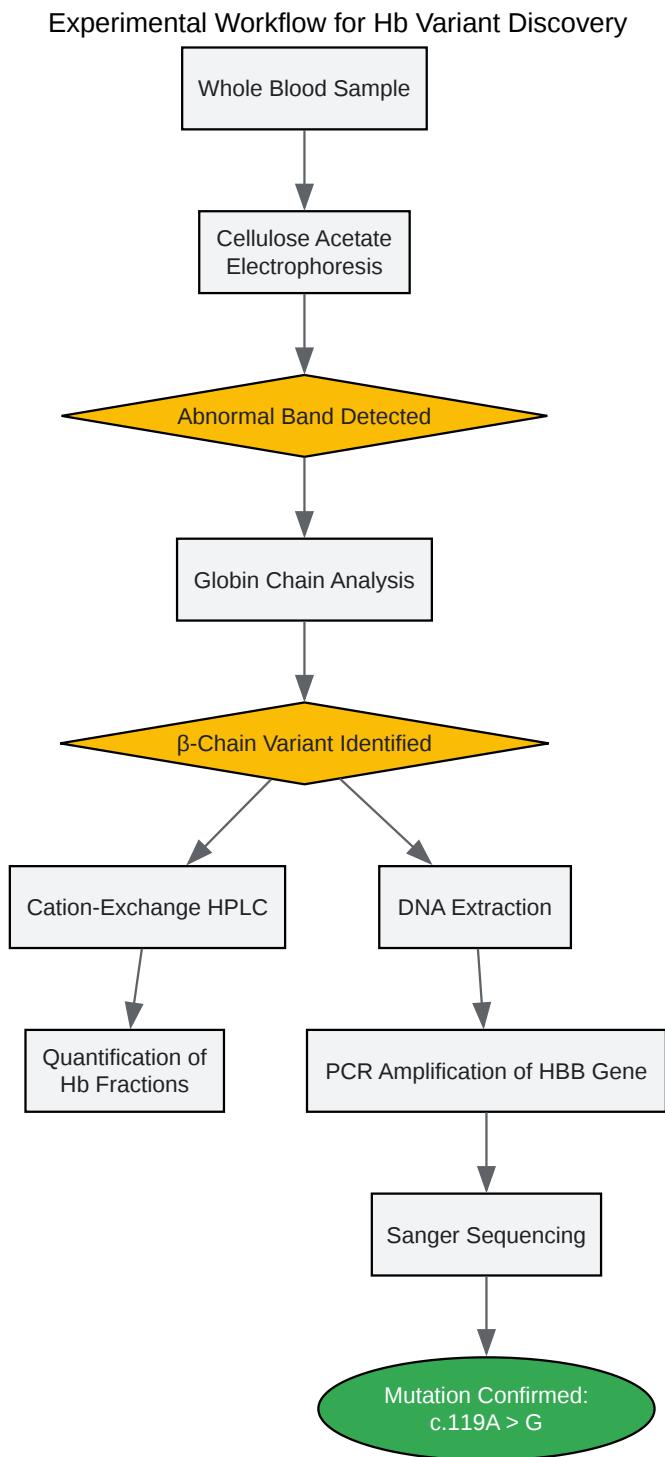
DNA Sequencing

The definitive identification of the mutation is achieved through DNA sequencing of the relevant globin gene.

- Principle: The Sanger sequencing method (dideoxy chain termination method) is the classic approach for determining the precise nucleotide sequence of a DNA fragment.
- Procedure:
 - DNA Extraction: Genomic DNA is extracted from the patient's whole blood.
 - PCR Amplification: The region of the HBB gene containing the suspected mutation is amplified using Polymerase Chain Reaction (PCR) with specific primers.
 - Sequencing Reaction: The amplified DNA is used as a template for a sequencing reaction containing DNA polymerase, primers, the four deoxynucleotide triphosphates (dNTPs), and a small amount of each of the four fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
 - Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis. A laser excites the fluorescent labels on the ddNTPs at the end of each fragment, and a detector records the color of the fluorescence.
 - Sequence Analysis: The sequence of colors is converted into a DNA sequence chromatogram, which is then compared to the reference sequence of the HBB gene to identify the specific mutation.

Visualized Workflows

The following diagrams illustrate the logical flow of the discovery process and the molecular basis of **Hemoglobin Tianshui**.



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Workflow for Hb Tianshui identification.

Conclusion

The discovery and characterization of **Hemoglobin Tianshui** exemplify the systematic approach required to identify and understand rare hemoglobin variants. From initial screening with protein-based methods like electrophoresis to definitive molecular confirmation via DNA sequencing, each step provides crucial information. For researchers and clinicians, understanding the properties of variants like Hb Tianshui, including their impact on diagnostic tests such as HPLC, is essential for accurate diagnosis and genetic counseling. This technical guide serves as a foundational resource for professionals in hematology and drug development, providing a comprehensive overview of this unique hemoglobin variant.

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References

- 1. Studies on abnormal hemoglobin variants in China. Two cases with HbG Coushatta and the primary structure of the hemoglobin variant - PubMed [pubmed.ncbi.nlm.nih.gov]
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